Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate
CAS No.: 872995-35-2
Cat. No.: VC6601512
Molecular Formula: C19H21N5O3S
Molecular Weight: 399.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872995-35-2 |
|---|---|
| Molecular Formula | C19H21N5O3S |
| Molecular Weight | 399.47 |
| IUPAC Name | ethyl 2-[[3-[2-[(4-methylbenzoyl)amino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate |
| Standard InChI | InChI=1S/C19H21N5O3S/c1-3-27-18(25)12-28-17-9-8-15-21-22-16(24(15)23-17)10-11-20-19(26)14-6-4-13(2)5-7-14/h4-9H,3,10-12H2,1-2H3,(H,20,26) |
| Standard InChI Key | YXJUBHMMEJGSRV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CSC1=NN2C(=NN=C2CCNC(=O)C3=CC=C(C=C3)C)C=C1 |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s structure integrates three key moieties:
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Triazolo[4,3-b]pyridazine core: A bicyclic system comprising a pyridazine ring fused with a 1,2,4-triazole group at positions 4 and 3.
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4-Methylbenzamide substituent: A para-methyl-substituted benzoyl group attached to the triazolopyridazine core via an ethylamine linker .
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Thioether-acetate side chain: A sulfur-linked ethyl acetate group at position 6 of the pyridazine ring.
This arrangement confers unique electronic and steric properties, influencing reactivity and potential interactions with biological targets.
IUPAC Nomenclature and Identifiers
The systematic IUPAC name is ethyl 2-[[3-[2-[(4-methylbenzoyl)amino]ethyl]-[1,2,] triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 872995-35-2 | |
| PubChem CID | 7207616 | |
| Molecular Formula | ||
| Molecular Weight | 399.47 g/mol | |
| SMILES | CCOC(=O)CSC1=NN2C(=NN=C2CCNC(=O)C3=CC=C(C=C3)C)C=C1 |
Synthesis and Optimization Strategies
Reaction Pathways
The synthesis of Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)- triazolo[4,3-b]pyridazin-6-yl)thio)acetate involves three primary stages:
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Core Formation: Cyclocondensation of hydrazine derivatives with pyridazine precursors to construct the triazolo[4,3-b]pyridazine scaffold.
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Benzamido Incorporation: Amide coupling between 4-methylbenzoyl chloride and ethylenediamine, followed by attachment to the core.
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Thioether Linkage: Alkylation of a mercaptoacetate ester with a halogenated intermediate to introduce the thioether-acetate group.
Critical Parameters
Optimization focuses on:
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Temperature Control: Maintaining 60–80°C during cyclocondensation to prevent side reactions.
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Catalyst Selection: Using palladium catalysts for Suzuki-Miyaura couplings in functionalization steps.
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Solvent Systems: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
Physicochemical Properties
Experimental and computed properties include:
The compound’s low aqueous solubility suggests formulation challenges for in vivo applications, necessitating prodrug strategies or nanoparticle delivery systems.
Biological Activity and Mechanistic Insights
Antiviral Activity
The triazolopyridazine core resembles purine nucleobases, enabling potential interference with viral polymerase enzymes. Thioether linkages may enhance membrane permeability, a trait observed in HIV protease inhibitors.
Applications in Drug Development
Lead Compound Optimization
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SAR Studies: Introducing electron-withdrawing groups (e.g., -CF₃) at the benzamide moiety could enhance target binding .
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Prodrug Design: Esterification of the acetate group may improve oral bioavailability.
Targeted Therapies
Potential targets include:
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FAK: Overexpressed in metastatic cancers.
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ERK/MAPK Pathway: Critical in tumor survival signaling.
Future Research Directions
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In Vivo Efficacy Studies: Evaluate pharmacokinetics and toxicity profiles in animal models.
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Crystallographic Analysis: Determine binding modes with kinase targets via X-ray diffraction.
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Combination Therapies: Assess synergy with checkpoint inhibitors or chemotherapeutic agents.
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